molecular formula C22H22N8OS B2617877 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-4-carboxamide CAS No. 1797283-17-0

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-4-carboxamide

Cat. No. B2617877
CAS RN: 1797283-17-0
M. Wt: 446.53
InChI Key: SXJPWFUXFXRHKJ-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((2-phenylthiazol-4-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H22N8OS and its molecular weight is 446.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • A study on the synthesis of N,S-containing heterocycles reported the aminomethylation of piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate to form 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides in 36–52% yields (Dotsenko et al., 2012).
  • Research on inhibitors of soluble epoxide hydrolase identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, demonstrating the critical role of the triazine heterocycle for high potency and selectivity. This study emphasized the importance of phenyl group substitution for enhancing oral exposure (Thalji et al., 2013).

Pharmacological Activities

  • A study on the synthesis and evaluation of various heterocyclic derivatives from 2-chloro-6-ethoxy-4-acetylpyridine showed that some compounds exhibit significant analgesic and antiparkinsonian activities, comparable to standard drugs like Valdecoxib® and Benzatropine® (Amr et al., 2008).
  • Investigation into eosinophil infiltration inhibitors with antihistaminic activity revealed that compounds incorporating a piperidine or a piperazine with a benzhydryl group and a suitable spacer exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This study highlights the potential of these compounds for treating allergic conditions (Gyoten et al., 2003).

Structural and Electronic Properties

  • Structural analysis of anticonvulsant drugs revealed the crystal structures and electronic properties of three anticonvulsant compounds, providing insights into the molecular basis of their pharmacological activities. This study demonstrates the significance of the orientation and electronic distribution in the efficacy of anticonvulsant drugs (Georges et al., 1989).

properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8OS/c31-21(24-12-18-13-32-22(26-18)17-4-2-1-3-5-17)16-8-10-29(11-9-16)19-6-7-20(28-27-19)30-15-23-14-25-30/h1-7,13-16H,8-12H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJPWFUXFXRHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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